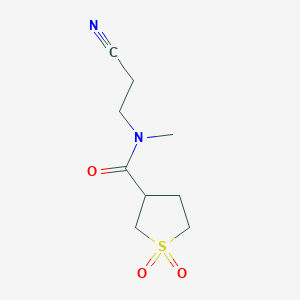![molecular formula C13H17NO5S B7567980 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid (CMPA) is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in different applications.
Wirkmechanismus
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid acts as a competitive inhibitor of carbonic anhydrase and acetylcholinesterase enzymes. It also acts as a blocker of potassium and calcium ion channels. These mechanisms of action have been studied extensively in scientific research, and have shown promising results in different applications.
Biochemical and Physiological Effects:
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase enzymes, which are involved in various physiological processes. It has also been shown to block potassium and calcium ion channels, which are involved in the regulation of membrane potential and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for different enzymes and ion channels. It is also relatively easy to synthesize and has a long shelf life. However, 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid in scientific research. One direction is the study of its effects on different ion channels and enzymes, and its potential use as a therapeutic agent for different diseases. Another direction is the development of more potent and selective derivatives of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid, which could have even greater potential for scientific research and therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid could provide valuable insights into its potential use in clinical applications.
Synthesemethoden
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid can be synthesized using different methods, including the reaction of cyclopropylamine with 4-methoxybenzenesulfonyl chloride, followed by the reaction with 3-chloropropanoic acid. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylamine, followed by the reaction with 3-aminopropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been used in various scientific research applications, including the study of the mechanism of action of different enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been used in the study of the role of different ion channels, such as potassium channels and calcium channels, in physiological processes. Additionally, 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been used in the study of the effects of different drugs on the central nervous system.
Eigenschaften
IUPAC Name |
3-[cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14(10-2-3-10)9-8-13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTWPVQTGHKCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)

![N-[5-[(dimethylamino)methyl]-2-methoxyphenyl]butanamide](/img/structure/B7567943.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567945.png)
![6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-3-carboxylic acid](/img/structure/B7567948.png)

![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)